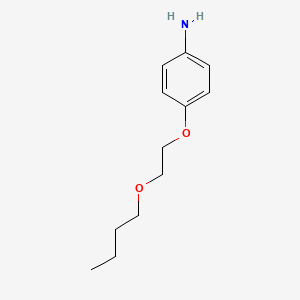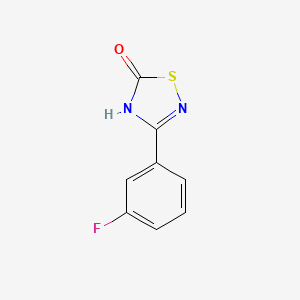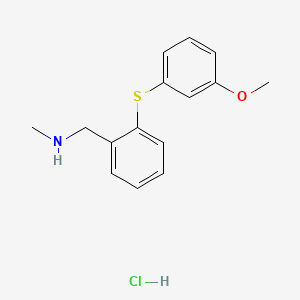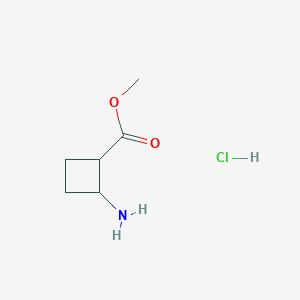
Methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate is an organic compound with a complex structure that includes a benzoate ester, a cyclopropylmethoxy group, and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the cyclopropylmethoxy group: This step involves the reaction of the benzoate ester with cyclopropylmethanol under basic conditions to form the cyclopropylmethoxy derivative.
Addition of the ethynyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester or cyclopropylmethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives or alcohols.
Substitution: Formation of substituted benzoate esters or cyclopropylmethoxy derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the cyclopropylmethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methoxybenzoate: Lacks the cyclopropyl and ethynyl groups, resulting in different chemical properties and reactivity.
Methyl 4-(cyclopropylmethoxy)benzoate:
Methyl 4-ethynylbenzoate: Contains the ethynyl group but lacks the cyclopropylmethoxy group, affecting its chemical behavior and applications.
Uniqueness
Methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate is unique due to the combination of the cyclopropylmethoxy and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H14O3 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate |
InChI |
InChI=1S/C14H14O3/c1-3-11-8-12(14(15)16-2)6-7-13(11)17-9-10-4-5-10/h1,6-8,10H,4-5,9H2,2H3 |
Clave InChI |
SQFZJOXEZHZCHB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)OCC2CC2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)

![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)

